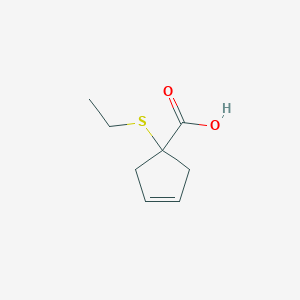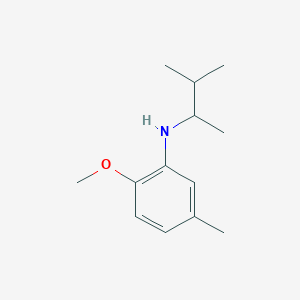
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods and conditions can vary depending on the specific requirements and available technology.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a candidate for drug development, particularly for compounds containing hindered amine motifs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable for various applications in organic synthesis, medicinal chemistry, and other scientific fields.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-9(2)11(4)14-12-8-10(3)6-7-13(12)15-5/h6-9,11,14H,1-5H3 |
Clave InChI |
HUJSSMIUENXMEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


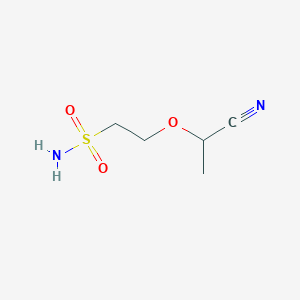
![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)
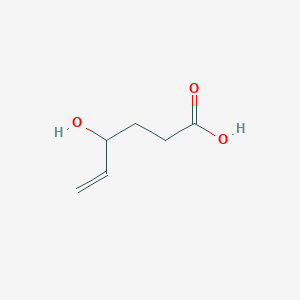
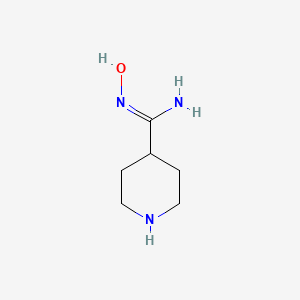
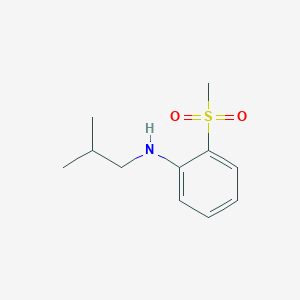
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
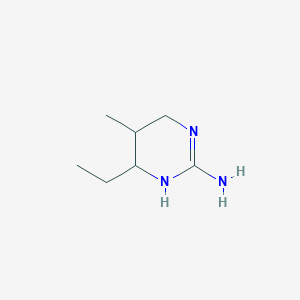
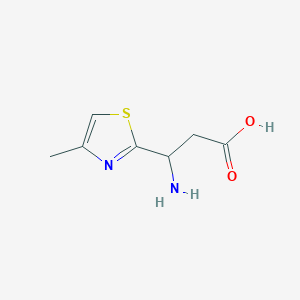
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
